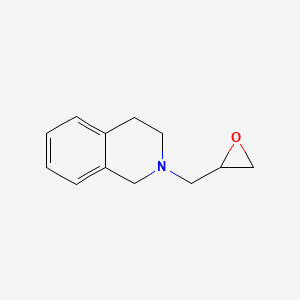

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that features an oxirane ring (epoxide) attached to a tetrahydroisoquinoline structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized products.

Hydrolysis: The compound can be hydrolyzed to form corresponding diols.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols.

Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Solvents: Dichloromethane, toluene, or water, depending on the reaction.

Major Products

Aplicaciones Científicas De Investigación

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline (THIQ) derivative that is used in the preparation of PRMT5 inhibitors . THIQs are a class of natural products that have a variety of biological activities against neurodegenerative disorders and infective pathogens, leading to the development of novel THIQ analogs .

Basic Information

this compound has a molecular weight of 189.25 and the molecular formula C12H15NO . Synonyms for this compound include this compound and Isoquinoline, 1,2,3,4-tetrahydro-2-[(2R)-2-oxiranylmethyl]- . The CAS number for this compound is 140406-65-1 .

(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an enantiomer of this compound, has the molecular formula C12H15NO and a molecular weight of 189.25 . Its CAS number is 1616064-77-7 .

Applications in PRMT5 Inhibition

(R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is used as a starting material in the preparation of PRMT5 inhibitors, which are produced through aminolysis and acylation reactions . PRMT5 (protein arginine methyltransferase 5) is essential for cell survival, especially in hematopoietic cells, and is a target for anti-tumor treatment .

Mecanismo De Acción

The mechanism of action of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. These reactions can affect biological pathways and molecular targets, making the compound useful in drug development and biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde

- 4-[(1-Oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene-2-phenyl-1,3-oxazol-5(4H)-one

Uniqueness

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the tetrahydroisoquinoline core and the reactive oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and medicinal chemistry .

Actividad Biológica

2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Composition

- Chemical Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 189.25 g/mol

The compound features a tetrahydroisoquinoline core with an epoxide functional group, which is significant for its reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential, particularly against SARS-CoV-2. A study synthesized novel tetrahydroisoquinoline derivatives and tested their efficacy against SARS-CoV-2 in Vero E6 cells. The compound trans-1 exhibited a half-maximal effective concentration (EC) of 3.15 μM and a selective index (SI) exceeding 63.49, indicating strong antiviral activity comparable to established drugs like chloroquine (CQ) and hydroxychloroquine (HCQ) .

Table 1: Antiviral Activity of Tetrahydroisoquinoline Derivatives

| Compound | EC (μM) | SI | Cell Line |

|---|---|---|---|

| trans-1 | 3.15 | >63.49 | Vero E6 |

| trans-2 | 2.78 | >71.94 | Calu-3 |

| CQ | 44.90 | 2.94 | Calu-3 |

This data suggests that the derivatives of tetrahydroisoquinoline can effectively inhibit viral replication by targeting post-entry stages of the viral life cycle .

Muscarinic Receptor Antagonism

Another area of research has focused on the interaction of tetrahydroisoquinoline derivatives with muscarinic receptors. A study evaluated several derivatives for their binding affinities to M2 muscarinic receptors, finding that certain compounds displayed high affinity (pKi = 9.1) for these receptors while showing low affinity for M3 receptors . This selectivity is crucial for developing drugs that minimize side effects associated with broader receptor interactions.

Table 2: Binding Affinities of Tetrahydroisoquinoline Derivatives

| Compound | pKi (M2) | pKi (M3) |

|---|---|---|

| Compound 3f | 9.1 | Low |

Other Biological Activities

Tetrahydroisoquinolines have also been associated with various biological activities beyond antiviral effects:

- Antiparasitic Activity : Some derivatives have shown effectiveness against Plasmodium falciparum, indicating potential use in malaria treatment .

- Neuroprotective Effects : Research indicates that certain tetrahydroisoquinoline derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In a controlled laboratory setting, trans-1 was tested against authentic SARS-CoV-2 infections in Vero E6 cells. The results demonstrated that this compound not only inhibited viral replication effectively but also outperformed CQ in human lung Calu-3 cell lines . The mechanism was identified as primarily post-entry inhibition, differing from CQ's action which inhibits viral entry.

Case Study 2: Muscarinic Receptor Interaction

A series of experiments conducted on various tetrahydroisoquinoline derivatives revealed significant findings regarding their interaction with muscarinic receptors. The compounds were evaluated for their ability to antagonize bradycardia induced by muscarinic receptor activation, providing insights into their potential therapeutic applications in treating cardiovascular disorders .

Propiedades

IUPAC Name |

2-(oxiran-2-ylmethyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDIDGKANKNXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588451 | |

| Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140406-65-1 | |

| Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.